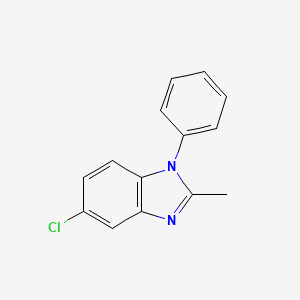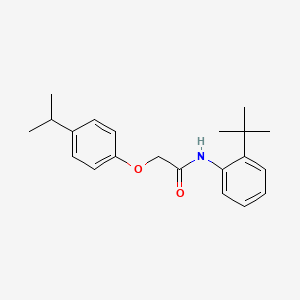
N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been implicated in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer. A-769662 has been widely studied for its potential therapeutic applications in these areas.
作用機序
A-769662 activates N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide by binding to the γ-subunit of the enzyme and inducing a conformational change that promotes phosphorylation of the α-subunit. This leads to the activation of downstream signaling pathways involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been shown to inhibit the activity of acetyl-CoA carboxylase, a key enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects
A-769662 has been shown to have a variety of biochemical and physiological effects, including increased glucose uptake in skeletal muscle and adipocytes, improved insulin sensitivity, and inhibition of cancer cell growth. In addition, A-769662 has been shown to increase fatty acid oxidation and mitochondrial biogenesis, which may contribute to its metabolic effects.
実験室実験の利点と制限
One advantage of A-769662 is its specificity for N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide activation, which allows for the study of the specific effects of this compound activation on cellular metabolism. However, A-769662 has also been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C, which may complicate interpretation of experimental results. In addition, the optimal concentration of A-769662 for experimental use may vary depending on the cell type and experimental conditions.
将来の方向性
Future research on A-769662 may focus on its potential therapeutic applications in metabolic disorders and cancer. In particular, further studies may investigate the optimal dosing and administration of A-769662 for these conditions, as well as its potential side effects and toxicity. In addition, research may explore the use of A-769662 in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies may investigate the molecular mechanisms underlying the effects of A-769662 on cellular metabolism and signaling pathways.
合成法
The synthesis of A-769662 involves several steps, starting with the reaction of 2-tert-butylphenylboronic acid with 4-isopropylphenol in the presence of a palladium catalyst. The resulting intermediate is then reacted with chloroacetyl chloride and purified to yield A-769662 in high purity. The synthesis of A-769662 has been optimized for high yield and purity, making it readily available for research purposes.
科学的研究の応用
A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders and cancer. In vitro studies have shown that A-769662 activates N-(2-tert-butylphenyl)-2-(4-isopropylphenoxy)acetamide and promotes glucose uptake in skeletal muscle and adipocytes. In vivo studies have demonstrated that A-769662 improves glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. A-769662 has also been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15(2)16-10-12-17(13-11-16)24-14-20(23)22-19-9-7-6-8-18(19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFPDNLCBZFTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

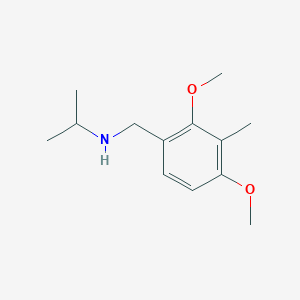


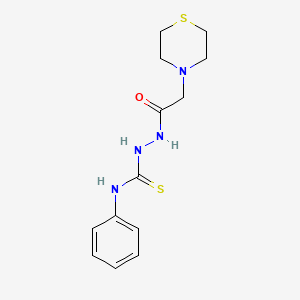
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)

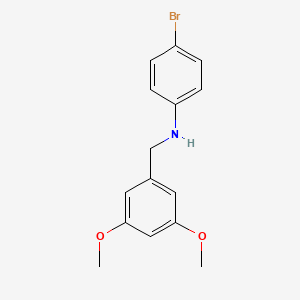
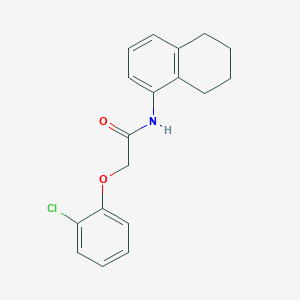
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)
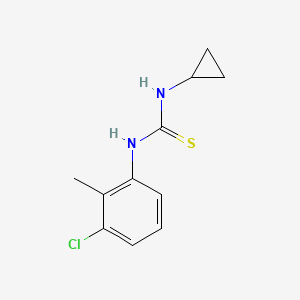
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5806593.png)
